molecular formula C21H22N2O4 B6536117 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060180-34-8

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6536117
CAS No.: 1060180-34-8
M. Wt: 366.4 g/mol
InChI Key: OZRXINDLJAZQHP-UHFFFAOYSA-N
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Description

N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative characterized by a 2,3-dihydroindole core substituted at the 6-position with a 2,2-dimethylpropanoyl group and linked to a 1,3-benzodioxole-5-carboxamide moiety.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-21(2,3)20(25)23-9-8-13-4-6-15(11-16(13)23)22-19(24)14-5-7-17-18(10-14)27-12-26-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRXINDLJAZQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula C19H24N2O3\text{Molecular Formula }C_{19}H_{24}N_{2}O_{3}
Molecular Weight 320.41 g mol\text{Molecular Weight }320.41\text{ g mol}

The compound features an indole core linked to a benzodioxole moiety, which is known for contributing to various biological activities.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance, a study on benzodioxole carboxamide derivatives demonstrated significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. Compounds with similar structures exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting a strong potential for managing diabetes through enzyme inhibition .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been investigated. In vitro assays revealed that certain derivatives showed considerable cytotoxicity against various cancer cell lines while maintaining safety profiles in normal cells. For example, one derivative demonstrated IC50 values between 26–65 µM across multiple cancer cell lines . This indicates that compounds like this compound may be promising candidates for further development in cancer therapy.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of key enzymes involved in metabolic pathways:

  • α-Amylase Inhibition : By inhibiting α-amylase, the compound can reduce glucose absorption from carbohydrates, thereby lowering blood sugar levels.

Cellular Pathways

The interaction with cellular pathways is crucial for understanding its anticancer effects. The compound may induce apoptosis in cancer cells through various signaling pathways, although specific pathways remain to be elucidated in future research.

Case Studies and Research Findings

StudyFindings
Benzodioxole Derivative Study Demonstrated significant α-amylase inhibition with IC50 values of 0.68 µM; effective in reducing blood glucose levels in diabetic mice models .
Cytotoxicity Assays Exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 26–65 µM while sparing normal cells .

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific molecular pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Functional Groups Molecular Formula Biological Activity (If Reported)
Target Compound 2,3-Dihydroindole + Benzodioxole Carboxamide, 2,2-dimethylpropanoyl Not provided Not explicitly stated
Tulmimetostatum (WHO Report 2021, ) Benzodioxole + Cyclohexyl + Pyridinone Carboxamide, chloro, methoxyazetidine, methylsulfanyl C₃₀H₃₆ClN₃O₄S Antineoplastic
() 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-cyclopropanecarboxamide Difluorobenzodioxole + Cyclopropane Carboxamide, difluoro, benzyloxy, hydroxypropyl C₄₀H₃₉F₃N₂O₆ Not explicitly stated
() N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-sulfonamide 2,3-Dihydroindole + Benzene Sulfonamide, 4-fluoro-2-methylbenzene, 2,2-dimethylpropanoyl C₂₀H₂₃FN₂O₃S Not explicitly stated

Pharmacological and Physicochemical Properties

  • Tulmimetostatum (): This compound shares the benzodioxole-carboxamide backbone with the target molecule but incorporates a pyridinone-methylsulfanyl group and a methoxyazetidine-cyclohexyl substituent. These modifications likely enhance its antineoplastic activity by improving target binding (e.g., kinase inhibition) or metabolic stability .
  • Fluorinated Analog (): The addition of fluorine atoms and a cyclopropane ring increases molecular weight (700.74 g/mol) and lipophilicity, which may influence blood-brain barrier penetration or receptor affinity.
  • Sulfonamide Derivative () : Replacing the benzodioxole-carboxamide with a sulfonamide group alters solubility and electronic properties. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which could affect target selectivity or pharmacokinetics .

Mechanistic Insights from Structural Analogues

  • Benzodioxole-Carboxamides : The benzodioxole moiety is a common pharmacophore in antineoplastic and anti-inflammatory agents due to its ability to mimic catechol structures, enabling interactions with oxidoreductases or G-protein-coupled receptors .
  • Indole Derivatives: The 2,3-dihydroindole core in the target compound may confer serotonin receptor modulation or monoamine oxidase inhibition, as seen in related indole-based therapeutics .

Research Findings and Gaps

  • Tulmimetostatum demonstrates that benzodioxole-carboxamides can be optimized for oncology applications through strategic substitutions (e.g., chloro, methylsulfanyl) .
  • The target compound’s lack of reported activity data limits direct comparisons. Further studies on its binding affinity (e.g., kinase assays) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles are critical.
  • Fluorinated analogs () highlight the trade-off between enhanced bioactivity (via fluorine’s electronegativity) and synthetic complexity/stability .

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